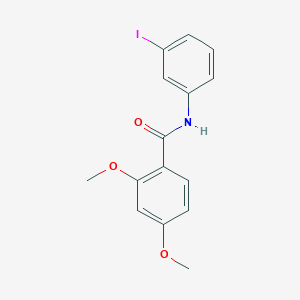![molecular formula C20H19BrN2O2S B298008 (2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298008.png)
(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess various pharmacological properties, making it a promising candidate for the development of novel drugs. In
作用機序
The mechanism of action of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through various mechanisms, including inhibition of bacterial and fungal cell wall synthesis, inhibition of pro-inflammatory cytokines, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of bacterial and fungal strains, reduce the production of pro-inflammatory cytokines, scavenge free radicals, and induce apoptosis in cancer cells. Additionally, this compound has been found to possess analgesic and antipyretic activities.
実験室実験の利点と制限
One of the major advantages of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is its broad spectrum of pharmacological activities. This compound has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel drugs. However, one of the limitations of this compound is its low solubility in water, which could pose a challenge in its formulation as a drug.
将来の方向性
There are several future directions for the research and development of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One potential direction is the optimization of its pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy as a drug. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including infectious diseases, inflammatory disorders, and cancer. Finally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets, which could lead to the development of more potent and selective derivatives.
合成法
The synthesis of ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction of 2-amino-3-methyl-1,3-thiazolidin-4-one with 3-bromo-4-methoxybenzaldehyde and 4-ethylbenzaldehyde in the presence of a base. The reaction proceeds through a Schiff base formation and subsequent cyclization to form the thiazolidinone ring. The final product is obtained after purification through column chromatography.
科学的研究の応用
((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This compound has been tested against various bacterial and fungal strains, and it has been found to exhibit significant activity against these pathogens. Additionally, ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound has been found to possess antioxidant activity, which could make it useful in the prevention and treatment of oxidative stress-related diseases. Finally, ((2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis and inhibit the growth of cancer cells.
特性
製品名 |
(2E,5E)-5-(3-bromo-4-methoxybenzylidene)-2-[(4-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C20H19BrN2O2S |
分子量 |
431.3 g/mol |
IUPAC名 |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(4-ethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19BrN2O2S/c1-4-13-5-8-15(9-6-13)22-20-23(2)19(24)18(26-20)12-14-7-10-17(25-3)16(21)11-14/h5-12H,4H2,1-3H3/b18-12+,22-20? |
InChIキー |
MKGALFJXTVPANF-FNLGWUMESA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OC)Br)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)Br)S2)C |
正規SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC)Br)S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)
![N-cyclohexyl-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297945.png)
![Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
![N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B297950.png)
![N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide](/img/structure/B297951.png)
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B297952.png)